1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H20FN7O2 and its molecular weight is 385.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide is a novel derivative of the triazolo[4,5-d]pyrimidine class, which has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core structure with an azetidine carboxamide side chain. This unique configuration is believed to enhance its biological interactions and pharmacokinetic profiles. The presence of a fluorophenoxy group may also contribute to its lipophilicity and receptor binding affinity.
Antitumor Activity
Research indicates that compounds within the triazolo[4,5-d]pyrimidine class exhibit significant antitumor properties. For instance, derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that triazolo[4,5-d]pyrimidine hybrids demonstrated promising anti-gastric cancer activity with specific binding affinities to target proteins in gastric cancer cell lines (PDB ID: 4oum) .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Triazolo[4,5-d]pyrimidines have been associated with the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. In vitro studies have reported that related compounds exhibit IC50 values comparable to established anti-inflammatory drugs like indomethacin .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding: The compound likely interacts with specific receptors involved in tumor growth and inflammation.
- Gene Expression Modulation: By influencing gene expression related to apoptosis and cell proliferation, the compound can exert its antitumor effects.
- Molecular Docking Studies: Computational analyses have provided insights into binding affinities and interaction modes with target proteins, essential for understanding its pharmacodynamics .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Anti-Gastric Cancer Activity: A study conducted on triazolo[4,5-d]pyrimidine hybrids demonstrated that certain derivatives exhibited significant inhibitory effects on gastric cancer cells. The binding affinity was correlated with observed IC50 values, indicating a strong relationship between molecular structure and biological activity .
- Inhibitory Effects on COX Enzymes: Research has shown that derivatives of this class can inhibit COX-1 and COX-2 enzymes effectively. Preliminary results indicated that some compounds displayed similar potency to established anti-inflammatory agents .
Comparative Analysis
The following table summarizes the biological activities of selected triazolo[4,5-d]pyrimidine derivatives:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
This compound | Heterocyclic | Antitumor, Anti-inflammatory | Triazolo-pyrimidine core |
2-(1-(2-(3-benzyl-5-(benzylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)hydrazono)ethyl)phenol | Heterocyclic | Anti-gastric cancer | High binding affinity |
Ethyl 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate | Heterocyclic | Antitumor | Enhanced lipophilicity |
Eigenschaften
IUPAC Name |
1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN7O2/c1-2-26-17-15(23-24-26)16(21-11-22-17)25-9-12(10-25)18(27)20-7-8-28-14-5-3-13(19)4-6-14/h3-6,11-12H,2,7-10H2,1H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUICYXKRZLNAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCCOC4=CC=C(C=C4)F)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.